molecular formula C7H6N4O B2463882 N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine CAS No. 33078-89-6

N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine

Cat. No. B2463882
CAS RN: 33078-89-6
M. Wt: 162.152
InChI Key: ULWDENLECZLBSK-ONNFQVAWSA-N
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Description

N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine, also known as FMA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA is a heterocyclic compound that contains a triazole ring and a furan ring. The compound has been synthesized using various methods, and its synthesis and properties have been extensively studied.

Mechanism of Action

The mechanism of action of N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins. In antimicrobial activity, this compound is believed to inhibit the growth of microorganisms by disrupting the cell membrane or cell wall. In anticancer activity, this compound is believed to induce apoptosis or cell cycle arrest in cancer cells. In antiviral activity, this compound is believed to inhibit viral replication by targeting viral proteins or enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In antimicrobial activity, this compound has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. In anticancer activity, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In antiviral activity, this compound has been shown to inhibit the replication of various viruses, including influenza virus and hepatitis B virus.

Advantages and Limitations for Lab Experiments

N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine has several advantages as a research tool, including its relatively low cost, ease of synthesis, and broad range of potential applications. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine. In medicinal chemistry, further studies are needed to optimize the structure of this compound for specific applications, such as the development of new antimicrobial or anticancer agents. In material science, further studies are needed to explore the potential use of this compound as a building block for the synthesis of functional materials. In agriculture, further studies are needed to explore the potential use of this compound as a plant growth regulator and to optimize its application methods. Overall, this compound is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine can be synthesized by the reaction of furfural and hydrazine hydrate in the presence of acetic acid. The reaction proceeds via a condensation reaction, followed by cyclization to form the triazole ring. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.

Scientific Research Applications

N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been studied for its antimicrobial, anticancer, and antiviral activities. In material science, this compound has been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of functional materials. In agriculture, this compound has been studied for its potential use as a plant growth regulator.

properties

IUPAC Name

(E)-1-(furan-2-yl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-2-7(12-3-1)4-10-11-5-8-9-6-11/h1-6H/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWDENLECZLBSK-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33078-89-6
Record name 4-FURFURYLIDENEAMINO-4H-1,2,4-TRIAZOLE
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